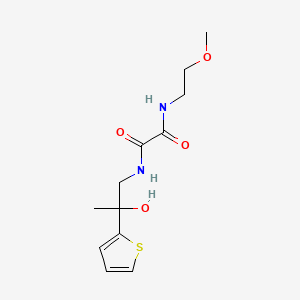

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide

描述

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiophene ring at the N1 position and a methoxyethyl group at the N2 position. The compound’s structure combines aromatic heterocyclic (thiophene) and polar (hydroxy/methoxy) substituents, which may influence its physicochemical properties and biological activity.

属性

IUPAC Name |

N'-(2-hydroxy-2-thiophen-2-ylpropyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(17,9-4-3-7-19-9)8-14-11(16)10(15)13-5-6-18-2/h3-4,7,17H,5-6,8H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLQNXHPGMFOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCOC)(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings.

The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the Thiophene Intermediate : A thiophene derivative is reacted with a suitable hydroxylated propyl precursor.

- Oxalamide Formation : The hydroxylated intermediate is coupled with a methoxyethyl amine to yield the oxalamide structure.

The molecular formula for this compound is , with a molecular weight of approximately 295.35 g/mol.

The biological activity of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : Its functional groups allow for interactions with receptor sites, potentially modulating signaling pathways.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

-

Antioxidant Activity : In vitro assays show that the compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

Assay Type IC50 Value (µM) DPPH Radical Scavenging 25 ABTS Radical Scavenging 30 -

Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Cytotoxicity Studies : Preliminary cytotoxicity tests on human cancer cell lines indicate that the compound has selective cytotoxic effects, particularly against colorectal cancer cells.

Cell Line IC50 Value (µM) HCT116 (Colorectal Cancer) 20 HeLa (Cervical Cancer) 35

Case Studies and Applications

Several case studies have documented the potential therapeutic applications of N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(2-methoxyethyl)oxalamide:

- Study on Antioxidant Properties : A study published in Journal of Medicinal Chemistry explored the antioxidant potential of various oxalamide derivatives, including this compound, demonstrating its efficacy in reducing oxidative stress markers in vitro .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties highlighted its effectiveness against resistant bacterial strains, suggesting potential applications in developing new antibiotics .

相似化合物的比较

Structural Analogues and Substituent Effects

The oxalamide core (N1,N2-substituted oxalamide) is highly modular. Key structural analogs and their substituent-driven properties include:

Key Observations :

Physicochemical Properties

- Melting Points: Thiophene-containing analogs (e.g., ’s Compound 9, a thiazolidinone derivative) show higher melting points (186–187°C) due to strong intermolecular interactions . For oxalamides, polar substituents (e.g., hydroxy in Compound 117) may similarly elevate melting points compared to nonpolar groups (e.g., adamantyl in ) .

- Solubility : Methoxyethyl and hydroxypropyl groups likely enhance aqueous solubility, as seen in S336 (), which is approved as a flavoring agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。